molecular formula C6H5ClN2O2 B8441104 4-nitro-N-chloroaniline CAS No. 59483-61-3

4-nitro-N-chloroaniline

Cat. No. B8441104
CAS RN: 59483-61-3
M. Wt: 172.57 g/mol
InChI Key: KPFGGEHCIZEMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-chloroaniline is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-nitro-N-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitro-N-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59483-61-3

Product Name

4-nitro-N-chloroaniline

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

N-chloro-4-nitroaniline

InChI

InChI=1S/C6H5ClN2O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H

InChI Key

KPFGGEHCIZEMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suitable reaction vessel there was added 6.07 g (0.044 mol) of 4-nitroaniline dissolved in 300 ml of methylene chloride. The solution was cooled with vigorous stirring to -65° C, giving a suspension of the nitro compound. A solution of 5.75 g (0.055 mol) of t-butyl hypochlorite in 10 ml of methylene chloride was added to form the 4-nitro-N-chloraniline and subsequently after 3 hr, 7.4 g (0.071 mol) of methylthio-2-propanone in 10 mol of methylene chloride was added, while stirring was continued for 10 hr. to form the azasulfonium chloride salt. The triethylamine, 4.4 g (0.044 mol), dissolved in 10 ml of methylene chloride was added and the solution was warmed to room temperature to form the 2-methyl-3-methylthio-5-nitroindole. A 50-ml portion of water was added and after separation, the organic layer was extracted thoroughly with a 2N aqueous hydrochloric acid. Drying over anhydrous magnesium sulfate and filtration of the organic solution was followed by evaporation, leaving a solid residue that was stirred for several hr with 30 ml of benzene. The remaining precipitate was collected by filtration giving 2.92 g (0.013 mol, 30%) of 2-methyl-3-methylthio-5-nitroindole, mp 197.5°-198.5° (recr. from 95% ethanol); ir (KBr) 3250 cm-1 (NH); pmr (acetone-d6) 1.40 (1H, br, s, NH), 1.02 (1H, d, J=2.0Hz,4-aryl H), 2.02 (1H, dd, J=8.0 and 2.0 Hz, 6-aryl H), 2.57 (1H, d J=9.0 Hz, 7-aryl H) and 7.42 and 7.73 (3H, s, SCH3 and CH3).
Quantity
6.07 g
Type
reactant
Reaction Step One
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.75 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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